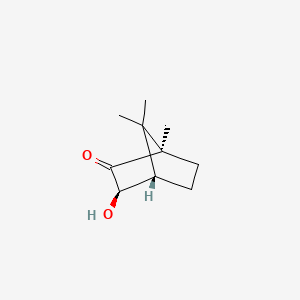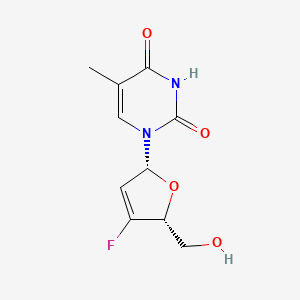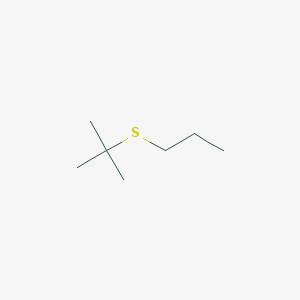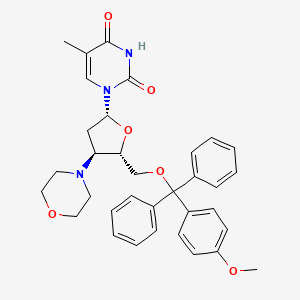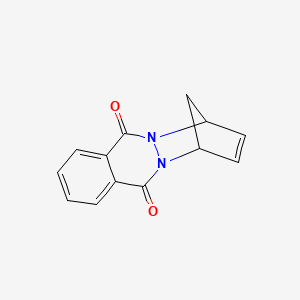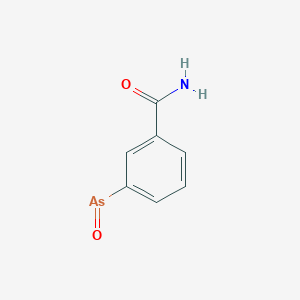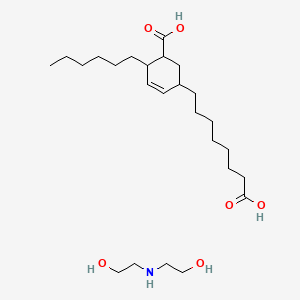
Einecs 269-766-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene is an organic compound and a member of the class of substances known as cycloalkenes. It is a colorless liquid with a sharp smell and is used in various industrial applications. Its chemical formula is C₆H₁₀ . Cyclohexene is commonly produced by the partial hydrogenation of benzene .
Métodos De Preparación
Cyclohexene can be prepared by several methods:
Dehydration of Cyclohexanol: This is one of the most common methods. Cyclohexanol is dehydrated using an acid catalyst such as phosphoric acid.
Partial Hydrogenation of Benzene: This industrial method involves the partial hydrogenation of benzene using a metal catalyst such as palladium or nickel.
Análisis De Reacciones Químicas
Cyclohexene undergoes various types of chemical reactions:
Oxidation: Cyclohexene can be oxidized to cyclohexanol and cyclohexanone.
Hydration: Hydration of cyclohexene gives cyclohexanol.
Combustion: Cyclohexene can undergo combustion in the presence of air, producing carbon dioxide and water.
Electrophilic Addition: Cyclohexene reacts with bromine to form 1,2-dibromocyclohexane.
Aplicaciones Científicas De Investigación
Cyclohexene has several applications in scientific research:
Industrial Synthesis: It serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon.
Spectroscopy Studies: In research settings, cyclohexene is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Green Chemistry: There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly.
Mecanismo De Acción
Cyclohexene exerts its effects through various mechanisms:
Electrophilic Addition: The reaction with bromine is an example of electrophilic addition, where the bromine is polarized by the approaching π bond in the cyclohexene.
Dehydration Reaction: The production of cyclohexene from cyclohexanol involves an E1 mechanism, where the key intermediate is the cyclohexyl cation.
Comparación Con Compuestos Similares
Cyclohexene can be compared with other similar compounds such as cyclohexane:
Cyclohexane: Cyclohexane is a saturated hydrocarbon composed of single bonds, whereas cyclohexene is an unsaturated hydrocarbon featuring a double bond.
Cyclohexanol: Cyclohexanol is an alcohol that can be dehydrated to form cyclohexene.
Cyclohexene’s unique structure and reactivity make it a valuable compound in various industrial and research applications.
Propiedades
Número CAS |
68324-22-1 |
|---|---|
Fórmula molecular |
C25H47NO6 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |
Clave InChI |
DCDKFIZYBRYJPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



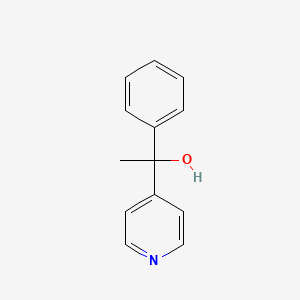
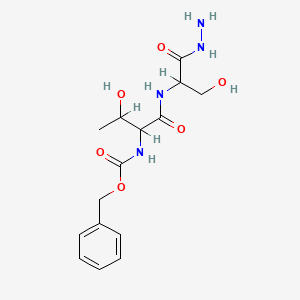

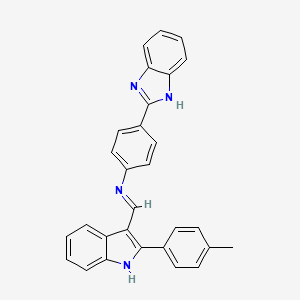
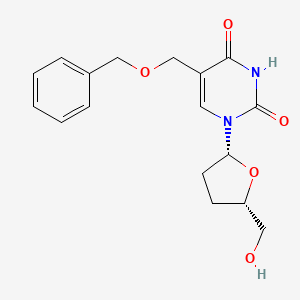
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
